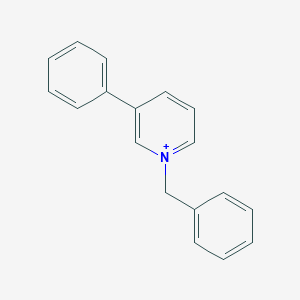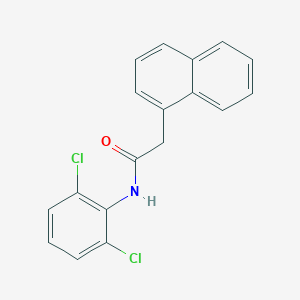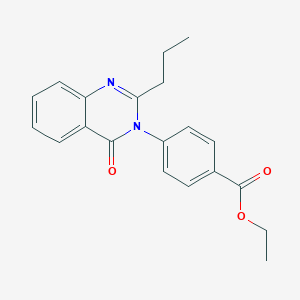![molecular formula C29H38N2O6 B458862 N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE](/img/structure/B458862.png)
N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both cyclopentyl and oxan-4-yl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the cyclopentyl and oxan-4-yl intermediates. These intermediates are then coupled using various reagents and catalysts under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity reagents and advanced purification techniques is crucial to achieving the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE shares structural similarities with other compounds containing cyclopentyl and oxan-4-yl groups.
DDT: Another compound with a complex structure, used historically as a pesticide.
Uniqueness
The uniqueness of N-{[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}-N’-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C29H38N2O6 |
|---|---|
Peso molecular |
510.6g/mol |
Nombre IUPAC |
N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide |
InChI |
InChI=1S/C29H38N2O6/c1-34-23-9-6-21(7-10-23)29(14-16-37-17-15-29)20-31-27(33)26(32)30-19-28(12-4-5-13-28)22-8-11-24(35-2)25(18-22)36-3/h6-11,18H,4-5,12-17,19-20H2,1-3H3,(H,30,32)(H,31,33) |
Clave InChI |
FQUXISNYXQYMGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NCC3(CCCC3)C4=CC(=C(C=C4)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NCC3(CCCC3)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B458781.png)

![4-Cyclohexyl-5-ethylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458784.png)
![1-[Hydroxy(oxido)amino]-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458785.png)
![N-(1-naphthyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B458789.png)
![N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B458790.png)
![4-(4-methoxyphenyl)-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458791.png)

![5-[(3,4-dichlorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458793.png)
![1-[Hydroxy(oxido)amino]-17-(1-phenylethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458795.png)
![ETHYL 2-{[(3-BROMOPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B458797.png)

![Ethyl 4-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B458800.png)
![Ethyl 2-{[2-(benzyloxy)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B458802.png)
